molecular formula C20H16ClFN2O4S B11319400 4-Ethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Ethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11319400
M. Wt: 434.9 g/mol
InChI Key: RJYJSOQLSIMREC-UHFFFAOYSA-N
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Description

4-ETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C20H16ClFN2O4S . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-ETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the sulfonyl group allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the sulfonyl group, typically using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through binding to active sites on enzymes or receptors. The pathways involved can vary, but they generally include inhibition or activation of specific biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. What sets 4-ETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C20H16ClFN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(4-ethylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16ClFN2O4S/c1-2-13-5-9-16(10-6-13)28-19(25)18-17(21)11-23-20(24-18)29(26,27)12-14-3-7-15(22)8-4-14/h3-11H,2,12H2,1H3

InChI Key

RJYJSOQLSIMREC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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